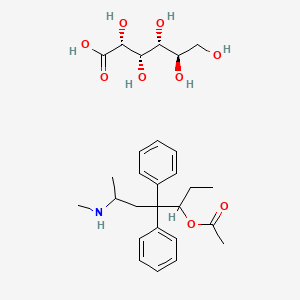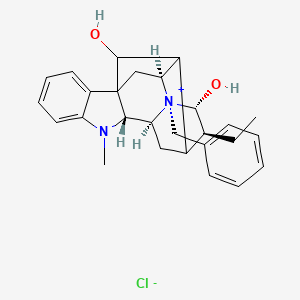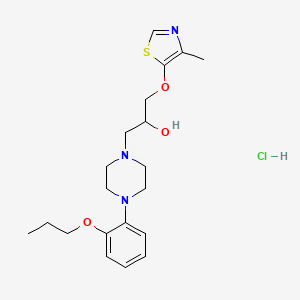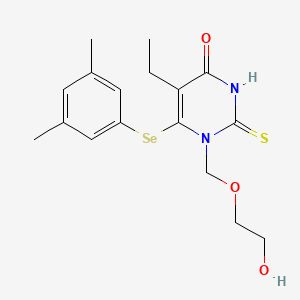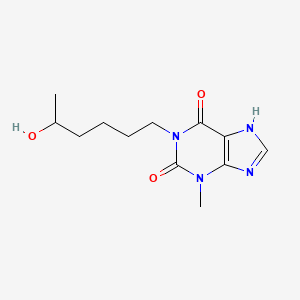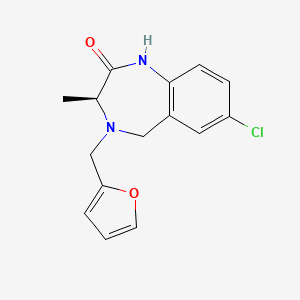
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is characterized by its unique structure, which includes a furan ring and a chlorine atom, contributing to its distinct pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- typically involves several key steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid or ester.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furanylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan derivative is introduced to the benzodiazepine core.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzodiazepines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Hydrogenated forms of the original compound.
Substituted Benzodiazepines: Compounds with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Derivatives: Used as a starting material for the synthesis of new benzodiazepine derivatives with potential therapeutic applications.
Biology
Receptor Studies: Utilized in research to study the binding and activity at GABA_A receptors, which are the primary targets of benzodiazepines.
Medicine
Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry
Pharmaceutical Development: Used in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The compound exerts its effects primarily through interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is unique due to its specific structural features, such as the furan ring and the specific positioning of the chlorine atom, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
258849-91-1 |
|---|---|
Molekularformel |
C15H15ClN2O2 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
(3S)-7-chloro-4-(furan-2-ylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-15(19)17-14-5-4-12(16)7-11(14)8-18(10)9-13-3-2-6-20-13/h2-7,10H,8-9H2,1H3,(H,17,19)/t10-/m0/s1 |
InChI-Schlüssel |
LJBXLEFQGRIHAU-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
Kanonische SMILES |
CC1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



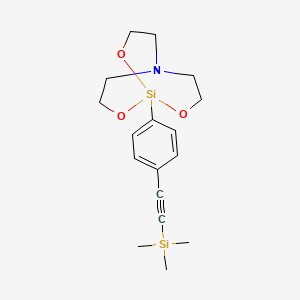


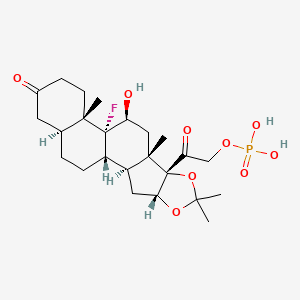
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
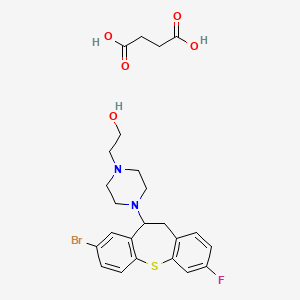
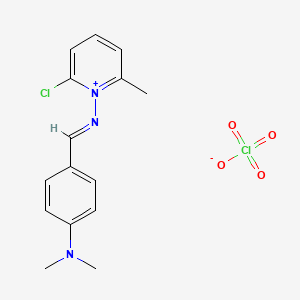
![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
